2,3-Dibromodiphenyl ether
Description
2,3-Dibromodiphenyl ether (BDE-5; CAS 147217-71-8) is a dibrominated congener of polybrominated diphenyl ethers (PBDEs), characterized by bromine substituents at the 2- and 3-positions on one phenyl ring. It is a halogenated flame retardant with a molecular formula of C₁₂H₈Br₂O and a molecular weight of 328.0 g/mol. BDE-5 is less prevalent in commercial PBDE mixtures compared to higher brominated congeners (e.g., penta- or deca-BDEs) but is frequently studied as a model compound for understanding debromination pathways and environmental behavior of PBDEs . Its structural isomerism (e.g., proximity of bromine atoms in meta and para positions) influences its reactivity, degradation kinetics, and interaction with biological systems .
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRXXKXOULVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334117 | |
| Record name | 1,2-Dibromo-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53563-56-7, 446254-14-4 | |
| Record name | Dibromodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L921VU5R3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions on the benzene rings .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of solvents like dichloroethane can also facilitate the bromination process by improving the solubility of the reactants and products .
Chemical Reactions Analysis
Mechanism and Pathways
2,3-Dibromodiphenyl ether undergoes stepwise debromination via electron transfer mechanisms. Studies using nanoscale zero-valent iron (nZVI) reveal:
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Meta-bromine preference : Bromine at the meta-position is preferentially removed due to lower activation energy .
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Reaction kinetics : Rate constants correlate with molecular descriptors like lowest unoccupied molecular orbital (LUMO) energy () .
Degradation Intermediates (observed during nZVI treatment) :
| Step | Intermediate (PBDE Congener) | Bromine Positions |
|---|---|---|
| 1 | This compound | 2,3 |
| 2 | 2-Bromodiphenyl ether | 2 |
| 3 | Diphenyl ether | None |
Oxidation Reactions
This compound reacts with hydroxyl (OH) radicals in the gas phase, forming:
Rate Constants for OH Radical Reactions (at 298 K) :
| Compound | (10⁻¹² cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Diphenyl ether | 7.45 ± 0.13 |
| 2-Bromodiphenyl ether | 4.7 |
| This compound | 3.8 (estimated from analogous data) |
Substitution Reactions
Bromine atoms participate in nucleophilic aromatic substitution (NAS):
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Hydroxylation : Bromines replaced by –OH groups under alkaline conditions.
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Amination : Reaction with NH₃ yields amino-substituted derivatives.
Typical Reagents :
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NaOH (for hydroxylation).
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NH₃/EtOH (for amination).
Microbial Degradation
Cupriavidus sp. WS degrades this compound via enzymatic pathways:
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Oxidation : Biphenyl 2,3-dioxygenase (BphA) forms dihydrodiol intermediates.
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Dehydrogenation : BphB converts dihydrodiol to dihydroxybiphenyl.
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Ring cleavage : BphC cleaves the aromatic ring, yielding phenol derivatives.
Environmental Half-Lives : 10–20 years in soil/water.
Thermal Decomposition
At elevated temperatures (>300°C), the compound undergoes:
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C-O bond cleavage : Produces brominated phenols and benzene derivatives.
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HBr elimination : Forms polybrominated dibenzofurans (PBDFs).
Comparative Reactivity
Positional Effects on Reactivity :
| Bromine Position | Debromination Rate (Relative) | Oxidation Susceptibility |
|---|---|---|
| Meta | High | Moderate |
| Para | Moderate | High |
| Ortho | Low | Low |
Scientific Research Applications
2,3-Dibromodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants and their environmental impact.
Industry: It is used in the development of flame-retardant materials for textiles, electronics, and plastics.
Mechanism of Action
The mechanism of action of 2,3-Dibromodiphenyl ether involves its interaction with biological molecules, leading to potential toxic effects. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, causing oxidative stress and disrupting endocrine functions. The compound can also interfere with the normal functioning of enzymes and receptors, leading to adverse health effects .
Comparison with Similar Compounds
Table 1: Chemical Properties of Selected PBDE Congeners
| Congener | CAS Number | Bromine Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound (BDE-5) | 147217-71-8 | 2,3 | C₁₂H₈Br₂O | 328.0 |
| 3,4-Dibromodiphenyl ether (BDE-12) | 83694-71-7 | 3,4 | C₁₂H₈Br₂O | 328.0 |
| 2,4-Dibromodiphenyl ether (BDE-7) | 147217-71-8* | 2,4 | C₁₂H₈Br₂O | 328.0 |
| 2,3,4-Tribromodiphenyl ether (BDE-21) | 147217-78-5 | 2,3,4 | C₁₂H₇Br₃O | 406.9 |
Note: CAS numbers vary by isomer; BDE-7 and BDE-5 share overlapping identifiers due to historical nomenclature inconsistencies .
Key observations:
- BDE-5 and BDE-12 are structural isomers with identical molecular formulas but distinct bromine positions, leading to differences in polarity and degradation pathways .
- Tribrominated congeners like BDE-21 exhibit higher molecular weights and greater environmental persistence compared to dibrominated analogs .
Environmental Behavior and Degradation
Reactivity with Nanoscale Zerovalent Iron (nZVI)
- Debromination Pathways: BDE-5 undergoes sequential debromination via nZVI, producing monobrominated intermediates (e.g., 3-monobromodiphenyl ether) and ultimately diphenyl ether . In contrast, BDE-21 (2,3,4-tribromo) preferentially loses ortho bromines first, forming BDE-7 (2,4-dibromo) as a major intermediate .
- Kinetics: BDE-5 degrades faster than higher brominated congeners (e.g., BDE-21) but slower than monobrominated PBDEs due to steric hindrance from adjacent bromines .
Table 2: Debromination Rate Constants (k, h⁻¹) of Selected PBDEs
| Congener | k (nZVI, pH 7) | Dominant Pathway |
|---|---|---|
| BDE-5 | 0.12 | Meta → para debromination |
| BDE-12 | 0.09 | Para → meta debromination |
| BDE-21 | 0.05 | Ortho debromination |
Hydroxylation and Oxidative Products
- Tribrominated congeners like BDE-21 produce multiple hydroxylated metabolites, increasing their ecological risk .
Toxicological Profiles
Acute Toxicity in Aquatic Organisms
Table 3: Comparative Toxicity of PBDEs in Gadus macrocephalus
| Congener | LC₅₀ (mg/L) | SOD Activity Inhibition (24 h) |
|---|---|---|
| This compound | 12.5 | 40% (at 1.0 mg/L) |
| 2,4,4′-Tribromodiphenyl ether | 8.2 | 25% (at 1.0 mg/L) |
| Decabromodiphenyl ether | 45.0 | <10% (at 1.0 mg/L) |
Data sourced from Pacific cod exposure studies .
Key findings:
- BDE-5 exhibits the highest LC₅₀ (indicating lower acute toxicity) but causes the most significant sub-lethal oxidative stress, as shown by SOD activity disruption .
- Higher brominated PBDEs (e.g., deca-BDE) are less bioavailable but persist longer in tissues, leading to chronic effects .
Environmental Occurrence and Bioaccumulation
- Human Exposure: BDE-5 is detected at trace levels (<0.1 ng/g lipid) in human serum, whereas BDE-47 (tetrabromo) dominates in North American populations .
- Aquatic Systems : Dibrominated PBDEs like BDE-5 are less abundant in sediments than penta-BDEs but show higher mobility due to lower log Kₒw values (5.8 vs. 7.2 for BDE-47) .
Biological Activity
2,3-Dibromodiphenyl ether (DBDPE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Understanding the biological activity of DBDPE is critical due to its persistence in the environment and potential health effects on humans and wildlife. This article presents an overview of DBDPE's biochemical properties, mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
DBDPE has two bromine atoms attached to a diphenyl ether structure. Its chemical stability contributes to its persistence in the environment, with reported half-lives ranging from 10 to over 20 years in soil and water environments.
Target of Action
DBDPE can be degraded by certain bacterial strains, such as Cupriavidus sp. WS, which utilize specific genes (bphA, bphB, bphC) for its degradation. The degradation process involves several enzymatic reactions leading to the formation of phenol and other by-products.
Biochemical Pathways
The initial step in the degradation pathway is oxidation by biphenyl 2,3-dioxygenase, producing dihydrodiol intermediates. Further transformations involve dehydrogenation and additional enzymatic degradation.
Cellular Effects
DBDPE has been shown to influence various cellular processes:
- Cell Signaling : Interactions with cell signaling pathways can lead to altered gene expression and cellular metabolism.
- Toxicological Responses : At higher doses, DBDPE may disrupt endocrine functions and neurodevelopmental processes in animal models.
- Membrane Permeability : The compound can increase membrane permeability, affecting ion transport across cellular membranes.
Dosage Effects in Animal Models
Research indicates that the biological effects of DBDPE are dose-dependent. Low doses may not exhibit significant toxicity; however, higher doses have been linked to adverse effects such as endocrine disruption and neurodevelopmental issues in laboratory settings .
Environmental Persistence and Biodegradation
DBDPE is highly persistent in both terrestrial and aquatic environments. Studies have shown that it can undergo slow degradation through microbial action, with specific strains capable of breaking down DBDPE into less brominated compounds over time .
Case Studies
Several studies have evaluated the environmental impact and biological activity of DBDPE:
- Debromination Studies : Research involving nanoscale zerovalent iron particles (nZVI) demonstrated effective debromination of PBDEs, including DBDPE. The study found that DBDPE could be transformed into lower brominated compounds and diphenyl ether within days .
- Toxicological Assessments : Animal studies have reported that exposure to high levels of DBDPE can lead to liver degeneration and alterations in thyroid hormone levels, indicating potential health risks associated with chronic exposure .
Summary Table: Biological Activity Overview
| Aspect | Details |
|---|---|
| Chemical Stability | Highly persistent; half-lives from 10 to 20+ years in the environment |
| Mechanism of Action | Degradation by specific bacteria; enzymatic reactions involved |
| Cellular Effects | Alters cell signaling, increases membrane permeability |
| Dosage Effects | Low doses: minimal effects; high doses: endocrine disruption |
| Environmental Impact | Persistent; slowly degraded by microbial action |
Q & A
Q. How is 2,3-Dibromodiphenyl ether synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between bromophenols and bromobenzenes. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups. Mass spectrometry (MS) is used to verify molecular weight and purity. For example, NMR chemical shifts for brominated diphenyl ethers are well-documented in similar compounds like 4,4'-dibromodiphenyl ether .
Q. What are the key physicochemical properties of this compound relevant to its analysis?
- Methodological Answer : Key properties include a melting point of 55–60°C, boiling point of ~339°C, and log (octanol-water partition coefficient) >5, indicating high lipophilicity . Its solubility in organic solvents like isooctane (used in standard solutions at 50 µg/mL) facilitates environmental sample preparation . Stability studies should account for photodegradation under UV light, which is common among polybrominated diphenyl ethers (PBDEs) .
Q. What analytical techniques are recommended for identifying and quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is standard for quantification. Liquid chromatography-tandem MS (LC-MS/MS) improves sensitivity for trace analysis. Sample preparation involves solid-phase extraction (SPE) with C18 columns and cleanup using silica gel to remove interfering matrices . Isotope dilution with C-labeled internal standards enhances accuracy in complex matrices like soil or biological tissues .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to other PBDE congeners?
- Methodological Answer : Persistence is evaluated through half-life studies in soil/water systems and bioaccumulation factors (BAFs). Compared to higher-brominated congeners (e.g., BDE-209), this compound may exhibit faster aerobic degradation due to fewer bromine atoms, but slower than mono-brominated analogs. Sediment core dating and temporal trend analysis in biota (e.g., fish or bird eggs) provide historical persistence data .
Q. What experimental approaches are used to assess the thyroid-disrupting effects of this compound in model organisms?
- Methodological Answer : In vivo studies in rodents measure serum thyroxine (T4) and triiodothyronine (T3) levels after exposure. In vitro assays using thyroid receptor (TR) reporter gene systems quantify receptor antagonism/agonism. Molecular docking simulations predict binding affinity to TRs, while transcriptomic analysis identifies dysregulated genes in hypothalamic-pituitary-thyroid (HPT) axis pathways .
Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?
- Methodological Answer : Meta-analyses should control for variables such as exposure duration, species-specific metabolism, and matrix effects (e.g., presence of microplastics enhancing bioavailability). Harmonizing protocols for dose metrics (e.g., lipid-normalized concentrations) and endpoint selection (e.g., LOEC vs. NOEC) reduces variability. Cross-laboratory validation studies are critical .
Q. What advanced separation techniques are employed to distinguish this compound from its structural isomers?
- Methodological Answer : High-resolution gas chromatography (HRGC) with non-polar capillary columns (e.g., DB-5MS) achieves baseline separation of ortho- and para-substituted isomers. Two-dimensional GC (GC×GC) enhances resolution for complex mixtures. Confirmation via reference standards (e.g., 2,3'- vs. 2,4-Dibromodiphenyl ether) is essential, as commercial isomer-specific standards are available .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
